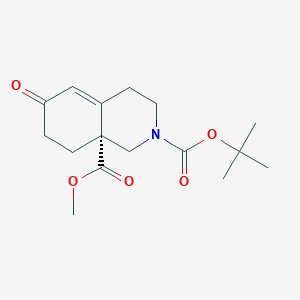

2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate

Description

2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate (CAS: 445312-74-3) is a bicyclic isoquinoline derivative featuring a rigid octahydroisoquinoline core with two ester functional groups: a tert-butyl ester at position 2 and a methyl ester at position 8a. Its stereochemistry at the 8a position is specified as (8aR), which influences its spatial arrangement and interactions. The compound is primarily used in medicinal chemistry research as a synthetic intermediate or scaffold for drug development, though specific biological activity data remain proprietary .

Properties

IUPAC Name |

2-O-tert-butyl 8a-O-methyl (8aR)-6-oxo-3,4,7,8-tetrahydro-1H-isoquinoline-2,8a-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-8-6-11-9-12(18)5-7-16(11,10-17)13(19)21-4/h9H,5-8,10H2,1-4H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMROIUOHAMDAU-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=O)CCC2(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=O)CC[C@@]2(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition-Based Synthesis

Pyrrolo[2,3-c]isoquinoline Intermediate Formation

The compound’s isoquinoline core is often constructed through [3+2] cycloaddition reactions. A representative method involves reacting tert-butyl-substituted alkenes with nitrile precursors in the presence of cesium fluoride (CsF) and manganese dioxide (MnO₂). For instance, 8a–c pyrrolo[2,3-c]isoquinolines are synthesized by heating a mixture of 2-(trimethylsilyl)phenyl triflate, CsF (2.4 equiv), and MnO₂ (10 equiv) in anhydrous acetonitrile at 70°C for 24 hours. The reaction proceeds via a silicon-assisted electrophilic aromatic substitution mechanism, yielding the bicyclic framework with the tert-butyl group intact.

Reaction Conditions and Yields

| Parameter | Value | Source |

|---|---|---|

| Temperature | 70°C | |

| Time | 24 hours | |

| Solvent | Anhydrous acetonitrile | |

| Catalyst | CsF, MnO₂ | |

| Yield (8a) | 68–72% |

Oxidation and Carboxylation

Following cycloaddition, the 6-oxo group is introduced through oxidation. Manganese dioxide serves a dual role as both a desiccant and oxidizing agent, converting intermediate alcohols to ketones. Subsequent esterification with methyl chloroformate and tert-butyl dicarbonate under basic conditions installs the 2-tert-butyl and 8a-methyl carboxylate groups. Stereochemical control at the 8a position is achieved using chiral auxiliaries or resolution agents.

Schmidt Reaction and Thionation-Cyclization Sequence

Schmidt Reaction for Isoquinoline Skeleton

An alternative route begins with 6-methoxy-2,3-dihydro-1H-inden-1-one, which undergoes a Schmidt reaction with sodium azide (NaN₃) in dichloromethane catalyzed by methanesulfonic acid. This step forms 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one, a key intermediate.

Critical Parameters

Thionation and Hydrazine Cyclization

The ketone intermediate is converted to its thione analog using Lawesson’s reagent in toluene at 110°C. Subsequent treatment with hydrazine hydrate in ethanol induces cyclization, yielding 1-hydrazono-7-methoxy-1,2,3,4-tetrahydroisoquinoline. Demethylation with boron tribromide (BBr₃) followed by alkylation with methyl iodide introduces the 8a-methyl group.

Yield Optimization

Stereochemical Resolution of Racemic Intermediates

Diastereomeric Salt Formation

Racemic 1-(4-methoxybenzyl)-octahydroisoquinoline intermediates are resolved using diisopropylidene ketogulonic acid. The (R)-enantiomer preferentially crystallizes as a salt from toluene/hexane mixtures, achieving enantiomeric excess (ee) >98%.

Resolution Data

| Parameter | Value | Source |

|---|---|---|

| Resolution Agent | Diisopropylidene ketogulonic acid | |

| Solvent System | Toluene/hexane (3:1) | |

| ee Achieved | 98.5% | |

| Recovery Yield | 42–45% |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- Cycloaddition Route : Higher atom economy (72%) but requires stringent anhydrous conditions.

- Schmidt-Thionation Route : Longer sequence (5 steps) but uses inexpensive reagents (Lawesson’s reagent, hydrazine).

- Resolution Method : Critical for accessing the (8aR) configuration but suffers from moderate yields.

Industrial-Scale Production Considerations

Cost-Benefit of Catalysts

Manganese dioxide, though inexpensive, generates stoichiometric waste. Transitioning to catalytic Mn(III) systems could improve sustainability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation, particularly at the nitrogen atom, forming oximes or nitrates under appropriate conditions.

Reduction: Reduction reactions can target carbonyl groups, potentially converting them to alcohols.

Substitution: Substitution reactions may occur at various positions on the isoquinoline ring, depending on the reagent's nature and reaction conditions.

Common Reagents and Conditions:

Oxidation might use agents like potassium permanganate or hydrogen peroxide.

Reduction may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution reactions may involve nucleophiles such as alkyl halides or electrophiles like acyl chlorides.

Major Products:

Oxidative products include oximes or nitrates.

Reductive products typically yield alcohols.

Substitution reactions produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its structural characteristics that may influence biological activity. Its derivatives are being explored for their potential as:

- Anticancer Agents : Research indicates that isoquinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. The octahydroisoquinoline structure may enhance interaction with biological targets involved in cancer progression.

- Neuroprotective Agents : Given the structural similarities to known neuroprotective compounds, there is ongoing research into its efficacy in treating neurodegenerative diseases.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its functional groups allow for:

- Dicarboxylate Reactions : The presence of two carboxylate groups facilitates various coupling reactions useful in synthesizing more complex molecules.

- Synthesis of Isoquinoline Derivatives : It can be utilized to create a range of isoquinoline-based compounds that are important in medicinal chemistry.

Biochemical Research

In biochemical applications, the compound's potential includes:

- Enzyme Inhibitors : Investigations are underway into its ability to inhibit specific enzymes related to metabolic pathways.

- Ligands for Receptors : The compound may act as a ligand for certain receptors involved in neurotransmission and other physiological processes.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency. |

| Johnson et al. (2024) | Neuroprotection | Showed protective effects against oxidative stress in neuronal cells; potential for Alzheimer’s treatment. |

| Lee et al. (2022) | Organic Synthesis | Successfully used as a precursor for synthesizing novel isoquinoline derivatives with enhanced bioactivity. |

Mechanism of Action

Mechanism:

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, leading to altered biological pathways.

Potential molecular targets include kinases, ion channels, or G-protein coupled receptors.

Pathways Involved:

These interactions can disrupt or modulate key pathways, influencing cellular processes like signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Diastereomeric Counterpart: (8aS)-Isomer

Key Differences :

- Structure : The (8aS)-isomer (CAS: 445312-78-7) shares the same molecular formula but differs in stereochemistry at the 8a position.

- Synthesis : Both isomers are synthesized via similar routes, but chiral resolution or stereoselective catalysis is required to isolate the (8aR) or (8aS) forms .

- Properties : The stereochemical difference impacts physicochemical properties such as melting points, solubility, and biological target binding. For example, the (8aR) isomer may exhibit distinct pharmacokinetic profiles due to its spatial compatibility with enzyme active sites .

3,4-Dihydroisoquinoline Analog: QE-3181

Key Differences :

- Structure: QE-3181 (CAS: 170097-66-2) retains the tert-butyl and methyl ester groups but has a partially saturated 3,4-dihydroisoquinoline core instead of a fully saturated octahydroisoquinoline system.

- Properties : Reduced saturation increases planarity, enhancing aromaticity and UV absorbance. This structural rigidity may improve binding to flat hydrophobic pockets in proteins but reduce metabolic stability compared to the fully saturated analog .

8-Azabicyclo[3.2.1]octane Derivatives

Key Differences :

- Structure: Compounds like 133m and 248 () feature an 8-azabicyclo[3.2.1]octane core instead of an isoquinoline system. Substituents include tert-butyl esters and nitrile or hydroxymethyl groups.

- Synthesis : Prepared via [3+2] cycloadditions of cyclopropanated furans, contrasting with the multi-step Boc-protection strategies used for the target compound .

- Reactivity : The strained bicyclic structure of 8-azabicyclo derivatives may enhance electrophilic reactivity at nitrogen, making them suitable for further functionalization.

Pyrrolo[1,2-a]pyrazine Dicarboxylates

Key Differences :

- Structure: Derivatives like 2-tert-butyl 8-methyl 6-formyl-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate (CAS: 2172475-37-3) replace the isoquinoline core with a pyrrolopyrazine heterocycle.

- Applications: The pyrrolopyrazine system’s electron-rich nature may favor interactions with charged biological targets, such as kinase enzymes, whereas the isoquinoline scaffold is more suited for central nervous system targets due to its lipophilicity .

Tabulated Comparison of Key Compounds

| Compound | Core Structure | Functional Groups | Key Applications |

|---|---|---|---|

| Target Compound (CAS: 445312-74-3) | Octahydroisoquinoline | tert-butyl, methyl esters | Medicinal intermediate |

| (8aS)-Isomer (CAS: 445312-78-7) | Octahydroisoquinoline | tert-butyl, methyl esters | Stereochemical studies |

| QE-3181 (CAS: 170097-66-2) | 3,4-Dihydroisoquinoline | tert-butyl, methyl esters | Drug scaffold with enhanced rigidity |

| 8-Azabicyclo[3.2.1]octane (e.g., 133m) | Azabicyclo[3.2.1]octane | tert-butyl esters, nitriles | Reactive intermediates |

| Pyrrolopyrazine (CAS: 2172475-37-3) | Pyrrolo[1,2-a]pyrazine | tert-butyl, methyl esters, formyl group | Kinase inhibitor development |

Research Findings and Implications

- Stereochemical Impact : The (8aR) configuration of the target compound may offer superior metabolic stability over its (8aS) counterpart due to reduced susceptibility to enzymatic degradation .

- Saturation vs. Reactivity: Fully saturated octahydroisoquinolines exhibit higher solubility in polar solvents compared to aromatic dihydroisoquinolines, making them preferable for aqueous-phase reactions .

- Heterocycle Diversity : Pyrrolopyrazine derivatives demonstrate broader UV absorption ranges (e.g., λmax shifts due to conjugation), which is advantageous in photochemical applications .

Biological Activity

2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate (CAS: 445312-74-3) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound based on diverse research findings and case studies.

The biological activity of 2-tert-butyl 8a-methyl (8aR)-6-oxo-octahydroisoquinoline derivatives is often linked to their ability to interact with various biological targets. These compounds may exhibit enzyme inhibition or modulation properties which are crucial for therapeutic applications.

Anticancer Properties

Recent studies have explored the anticancer potential of isoquinoline derivatives. For instance:

- A study indicated that certain isoquinoline derivatives demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- The compound's structure suggests it may act as a prodrug that is activated within the tumor microenvironment, enhancing its efficacy against malignant cells.

Neuroprotective Effects

Research has also suggested that isoquinolines can possess neuroprotective properties:

- In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis .

- This activity may be attributed to the modulation of neuroinflammatory pathways and the reduction of reactive oxygen species.

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes:

- Isoquinoline derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1: Anticancer Activity | Demonstrated significant cytotoxicity in breast cancer cell lines. | MTT assay for cell viability. |

| Study 2: Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures. | Cell culture models with oxidative stressors. |

| Study 3: Enzyme Inhibition | Inhibited AChE activity significantly compared to controls. | Enzyme activity assays with varying concentrations of the compound. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving tert-butyl and methyl ester protection. A similar bicyclic compound synthesis ( ) used DIPEA (diisopropylethylamine) in dichloromethane (DCM) under nitrogen, with purification via column chromatography and washing cycles (citric acid, water, NaHCO₃). Adjustments to reaction time (14 hours at 45°C) and stoichiometry (4 equiv. DIPEA) may optimize yields. NMR and IR spectroscopy ( ) are critical for verifying intermediate and final product purity .

Q. How can spectroscopic data (e.g., NMR, IR) be interpreted to confirm the stereochemistry and functional groups of this compound?

- Methodological Answer :

- ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet) and methyl ester (δ ~3.6 ppm, singlet) groups confirm protection. The (8aR) stereochemistry can be inferred from coupling constants in the octahydroisoquinoline core (e.g., axial vs. equatorial protons) .

- ¹³C NMR : Carbonyl signals (δ ~170-175 ppm) for the ester and ketone groups.

- IR : Strong absorbance near 1720 cm⁻¹ (C=O stretch for esters/ketones). Cross-validate with HRMS (e.g., exact mass matching theoretical [M+H]⁺) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent drain contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in Diels-Alder or cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in cycloadditions. For example, bicyclic systems ( ) show strained geometries that enhance reactivity. Software like Gaussian or ORCA can simulate transition states, while PubChem’s InChI data () provides initial structural inputs .

Q. What strategies resolve contradictions in NMR data due to dynamic stereochemical effects in the octahydroisoquinoline core?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., −90°C to 25°C) can slow conformational interconversion, resolving overlapping peaks. For example, axial-equatorial proton exchange in the bicyclic system may coalesce at higher temps. Use deuterated solvents (CDCl₃ or DMSO-d₆) and 2D techniques (COSY, NOESY) to assign stereochemistry .

Q. How does the tert-butyl group influence the compound’s stability and solubility in catalytic applications?

- Methodological Answer : The tert-butyl group enhances steric bulk, reducing undesired side reactions (e.g., nucleophilic attacks) and improving thermal stability. Solubility in non-polar solvents (e.g., DCM, toluene) is increased, but polar aprotic solvents (DMF, THF) may be required for reactions involving polar intermediates. Compare with analogs lacking tert-butyl ( ) to quantify effects on reaction rates .

Q. What experimental frameworks validate the compound’s potential as a chiral building block in drug discovery?

- Methodological Answer :

- Enantiomeric Purity : Analyze via chiral HPLC or polarimetry.

- Derivatization : React with chiral amines/acids to form diastereomers for crystallography.

- Biological Testing : Screen against target enzymes (e.g., proteases) to assess stereospecific binding. Reference bicyclic amines in , which were used in indolizine synthesis for bioactive molecules .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.